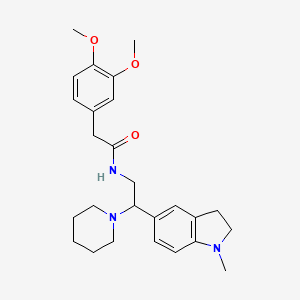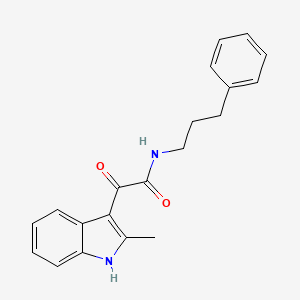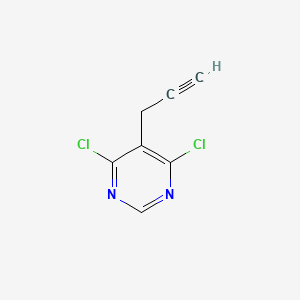![molecular formula C13H15ClFN3O B2567935 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 2251054-22-3](/img/structure/B2567935.png)
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, also known as FST-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FST-100 is a spirocyclic compound that belongs to the class of triazaspirodecane derivatives. It has a unique chemical structure that makes it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Receptor Agonism and Antagonism
Studies have focused on the development and characterization of derivatives related to "2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride" for their potential roles as receptor agonists or antagonists. For example, compounds have been synthesized to target the ORL1 (orphanin FQ/nociceptin) receptor, showing high affinity and selectivity, and behaving as full agonists in biochemical assays (Röver et al., 2000). Similarly, other research has examined compounds for their antipsychotic profiles, suggesting potential applications in treating psychiatric disorders (Wise et al., 1985).
Anticonvulsant Activity
Another area of research involves the synthesis of fluorinated derivatives to evaluate their anticonvulsant activities. These studies have identified certain compounds with significant efficacy in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating their potential in treating seizure disorders (Obniska et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds have also been designed to act as neurokinin-1 (NK1) receptor antagonists, with potential applications in managing emesis and depression. These compounds exhibit high affinity, oral activity, and solubility in water, making them suitable for both intravenous and oral administration (Harrison et al., 2001).
Tachykinin NK2 Receptor Antagonism
Research into the synthesis of spiropiperidines has identified compounds with potent and selective non-peptide tachykinin NK2 receptor antagonism. These findings have implications for treating conditions such as bronchoconstriction, highlighting the therapeutic potential of these compounds (Smith et al., 1995).
Anxiolytic-Like Properties
The development of triazaspirodecanone derivatives targeting the orphanin FQ (OFQ) receptor has shown compounds with anxiolytic-like properties. This research opens avenues for novel treatments for anxiety disorders, based on their in vivo efficacy and selectivity (Wichmann et al., 2000).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZKQUHHMFGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
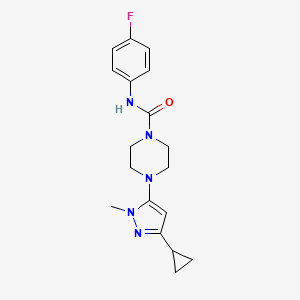
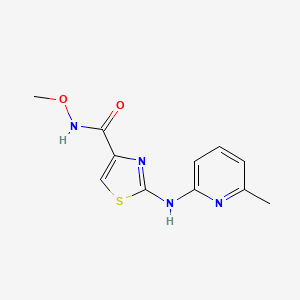

![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)


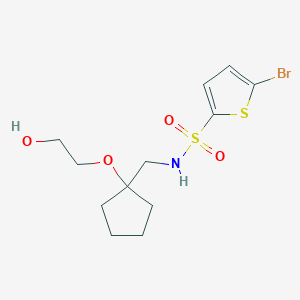
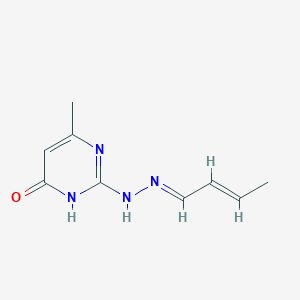
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2567866.png)
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2567867.png)
![N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2567869.png)
